4-(1-Hydroxyethyl)-3,3,5,5-tetramethylcyclohexan-1-one
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Overview
Description
4-(1-Hydroxyethyl)-3,3,5,5-tetramethylcyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyethyl group and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)-3,3,5,5-tetramethylcyclohexan-1-one typically involves the reaction of 3,3,5,5-tetramethylcyclohexanone with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyethyl)-3,3,5,5-tetramethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-(1-Oxoethyl)-3,3,5,5-tetramethylcyclohexan-1-one or 4-(1-Carboxyethyl)-3,3,5,5-tetramethylcyclohexan-1-one.
Reduction: Formation of 4-(1-Hydroxyethyl)-3,3,5,5-tetramethylcyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Hydroxyethyl)-3,3,5,5-tetramethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)-3,3,5,5-tetramethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxyethyl)benzaldehyde
- 4-(1-Hydroxyethyl)benzoic acid
- 4-(1-Hydroxyethyl)phenol
Uniqueness
4-(1-Hydroxyethyl)-3,3,5,5-tetramethylcyclohexan-1-one is unique due to its highly substituted cyclohexane ring, which imparts distinct chemical and physical properties. The presence of four methyl groups provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
CAS No. |
62094-88-6 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)-3,3,5,5-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C12H22O2/c1-8(13)10-11(2,3)6-9(14)7-12(10,4)5/h8,10,13H,6-7H2,1-5H3 |
InChI Key |
HATDKLFKYQSPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(CC(=O)CC1(C)C)(C)C)O |
Origin of Product |
United States |
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